Lipophilicity Comparison: 1,2-Difluoro-4-(prop-2-yn-1-yl)benzene vs. 4-Ethynyl-1,2-difluorobenzene and Propargylbenzene
The computed XLogP3-AA value for 1,2-difluoro-4-(prop-2-yn-1-yl)benzene is 2.7 [1]. This lies between that of 4-ethynyl-1,2-difluorobenzene (XLogP3-AA 2.4) [2] and propargylbenzene (XLogP3 2.9) [3], demonstrating that the propargyl spacer with vicinal difluoro substitution provides a lipophilicity intermediate between the more polar ethynyl analog and the more lipophilic non-fluorinated analog.
4-Ethynyl analog: 2.4
Propargylbenzene: 2.9
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 4-Ethynyl-1,2-difluorobenzene: 2.4; Propargylbenzene: 2.9 |
| Quantified Difference | +0.3 vs ethynyl; -0.2 vs non-fluorinated |
| Conditions | Computed by XLogP3 method (PubChem 2025 release) |
Why This Matters
This intermediate lipophilicity is often desirable in drug discovery, balancing membrane permeability with aqueous solubility to optimize pharmacokinetic profiles.
- [1] PubChem Compound Summary for CID 90921166, 1,2-Difluoro-4-(prop-2-yn-1-yl)benzene. XLogP3-AA value. View Source
- [2] PubChem Compound Summary for CID 13878454, 3,4-Difluorophenylacetylene. XLogP3-AA value. View Source
- [3] PubChem Compound Summary for CID 575753, Benzylacetylene. XLogP3 value. View Source
